Methyl 2-(2-methoxyphenyl)acrylate
Description
Methyl 2-(2-methoxyphenyl)acrylate is an α,β-unsaturated ester characterized by a methoxy-substituted phenyl group at the β-position and a methyl ester moiety. Its structure combines aromatic and acrylate functionalities, making it a versatile intermediate in organic synthesis. The compound’s reactivity arises from the electron-rich methoxyphenyl group and the electrophilic α,β-unsaturated system, enabling participation in Michael additions, cycloadditions, and polymerizations.
Properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(12)14-3)9-6-4-5-7-10(9)13-2/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAERXXDJZGITQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxyphenyl)acrylate typically involves the esterification of 2-(2-Methoxy-phenyl)-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2-Methoxy-phenyl)-acrylic acid+MethanolAcid Catalyst2-(2-Methoxy-phenyl)-acrylic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of 2-(2-Methoxy-phenyl)-acrylic acid or 2-(2-Methoxy-phenyl)-acetone.
Reduction: Formation of 2-(2-Methoxy-phenyl)-propanol.
Substitution: Formation of various substituted phenylacrylic acid esters.
Scientific Research Applications
Methyl 2-(2-methoxyphenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(a) Positional Isomerism: 2-Methoxy vs. 4-Methoxy Substitution
- Ethyl ester vs. methyl ester: The larger ethyl group may reduce solubility in polar solvents but improve compatibility in hydrophobic matrices.
(b) Functional Group Variations
- (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate (): Incorporation of a cyano group at the α-position increases electrophilicity, enhancing reactivity in nucleophilic additions (e.g., with amines or thiols). Applications: Used in research for synthesizing heterocycles or polymers requiring high polarity .
- Methyl 2-(trifluoromethyl)acrylate ():
Ester Group Modifications
Physicochemical Properties and Reactivity
- Solubility :
- Thermal Stability :
- α,β-unsaturated esters with electron-donating groups (e.g., methoxy) generally show lower thermal stability than electron-withdrawing analogues (e.g., trifluoromethyl) due to reduced conjugation effects .
Biological Activity
Methyl 2-(2-methoxyphenyl)acrylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound is an ester derived from methacrylic acid and 2-methoxyphenol. Its structure can be represented as follows:
The presence of the methoxy group enhances its lipophilicity, which is crucial for its interaction with biological membranes.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
2. Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of 25 µM after 48 hours of exposure. The compound was found to induce G0/G1 phase cell cycle arrest, which is critical for halting cancer progression.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest (G0/G1 phase) |
| A549 | 40 | Inhibition of proliferation |
These results highlight the potential of this compound as a lead compound for further development in cancer therapeutics.
3. Antioxidant Activity
The antioxidant properties of this compound have also been explored. The methoxy group contributes to its ability to scavenge free radicals, which may help in reducing oxidative stress in biological systems.
Table 3: Antioxidant Activity Assay Results
| Assay Method | IC50 (µM) |
|---|---|
| DPPH Scavenging | 20 |
| ABTS Radical Cation | 15 |
These findings indicate that this compound could be beneficial in preventing oxidative damage associated with various diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
